ポドフィロトキソン

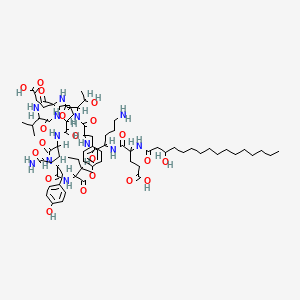

概要

説明

科学的研究の応用

ポドフィロトキシンは、以下を含む広範な科学研究の応用を持っています。

作用機序

ポドフィロトキシンは、細胞分裂に不可欠な微小管の形成に関与するタンパク質であるチューブリンに結合することによって効果を発揮します . チューブリンに結合することにより、ポドフィロトキシンは微小管の重合を阻止し、細胞周期停止とアポトーシスにつながります . さらに、ポドフィロトキシンとその誘導体は、DNA複製に関与する酵素であるDNAトポイソメラーゼIIを阻害し、抗癌活性にさらに寄与します .

類似の化合物との比較

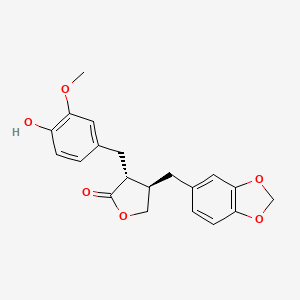

ポドフィロトキシンは、以下のような他のアリールテトラリンリグナンと構造的に似ています。

エトポシド: 化学療法剤として使用されるポドフィロトキシンの半合成誘導体.

テニポシド: 類似の抗癌特性を持つ別の半合成誘導体.

デオキシポドフィロトキシン: 異なる薬理作用を持つポドフィロトキシンの還元型.

ポドフィロトキシンは、チューブリンに結合して細胞分裂を阻害する強力な能力により独自であり、癌研究と治療において貴重な化合物となっています .

生化学分析

Biochemical Properties

Podophyllotoxin interacts with various enzymes, proteins, and other biomolecules. It has the ability to stop replication of both cellular and viral DNA by binding necessary enzymes . It can additionally destabilize microtubules and prevent cell division .

Cellular Effects

Podophyllotoxin has significant effects on various types of cells and cellular processes. It can inhibit the migration and invasion of triple-negative breast cancer cells, affect the cell cycle, and induce apoptosis . It also has the ability to stop replication of both cellular and viral DNA .

Molecular Mechanism

At the molecular level, Podophyllotoxin and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II, respectively, leading to cell cycle arrest and DNA breakage .

Temporal Effects in Laboratory Settings

The clinical practicality of Podophyllotoxin was largely tampered because of its undesirable secondary effects such as gastrointestinal toxicity, neurotoxicity, hair-loss, and bone marrow suppression .

Metabolic Pathways

The production of Podophyllotoxin in plants takes place in 33 steps where coniferyl alcohol acts as the precursor. The pathway is called phenylpropanoid pathway .

Subcellular Localization

For metabolic engineering of Podophyllotoxin production in a heterologous cell, knowledge about the localization of lignans and their corresponding enzymes is necessary .

準備方法

合成経路と反応条件

ポドフィロトキシンは、化学合成や生体変換を含むさまざまな方法で合成することができます。 一般的な合成経路の1つは、コニフェリルアルコールとフェルラ酸を縮合させ、続いて環化と酸化のステップを行うことです . 反応条件は通常、目的の生成物を形成するために、強酸または強塩基、高温、および特定の触媒の使用が含まれます .

工業生産方法

ポドフィロトキシンの工業生産は、ポドフィルム属植物の根茎などの天然資源からの抽出に依存することが多いです . 抽出プロセスには、植物材料を粉砕し、エタノールやメタノールなどの有機溶媒を使用して溶媒抽出を行うことが含まれます。 粗抽出物は、さまざまなクロマトグラフィー技術を使用して精製され、純粋なポドフィロトキシンが得られます .

化学反応の分析

反応の種類

ポドフィロトキシンは、以下を含むいくつかの種類の化学反応を起こします。

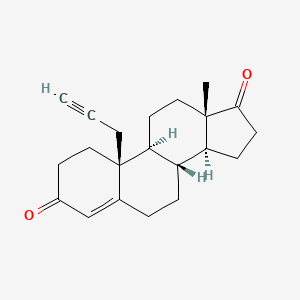

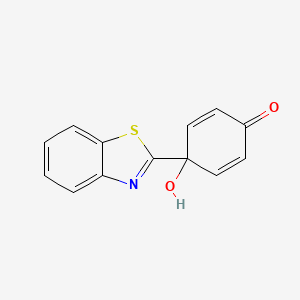

酸化: ポドフィロトキシンは、酸化されてポドフィロトキソンを形成し、これは同様の生物活性を示す化合物です.

還元: ポドフィロトキシンの還元によりデオキシポドフィロトキシンが生成され、これは異なる薬理作用を示します.

置換: ポドフィロトキシンに対してさまざまな置換反応を行うことができ、異なる官能基を導入して生物活性を高めることができます.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . 反応条件は、多くの場合、目的の変換を実現するために、制御された温度、特定のpHレベル、および触媒の使用が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、ポドフィロトキソン、デオキシポドフィロトキシン、およびさまざまな置換誘導体があり、それぞれが独自の生物活性と潜在的な治療用途を持っています .

類似化合物との比較

Podophyllotoxin is structurally similar to other aryltetralin lignans, such as:

Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.

Teniposide: Another semisynthetic derivative with similar anticancer properties.

Deoxypodophyllotoxin: A reduced form of podophyllotoxin with different pharmacological properties.

Podophyllotoxin is unique due to its potent ability to bind to tubulin and inhibit cell division, making it a valuable compound in cancer research and treatment .

特性

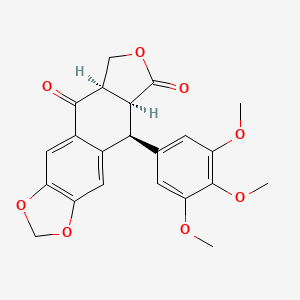

IUPAC Name |

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-BKTGTZMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963905 | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-49-6 | |

| Record name | Podophyllotoxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

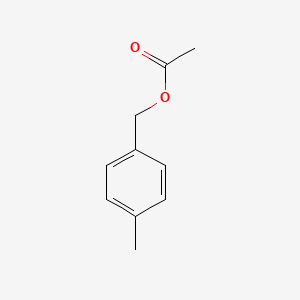

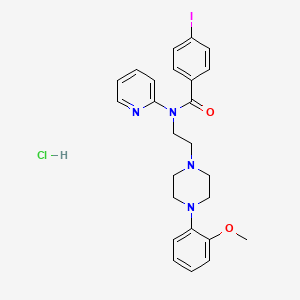

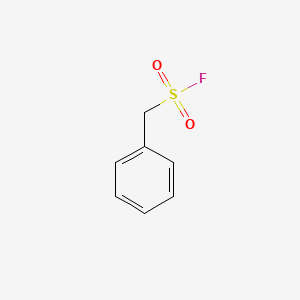

Feasible Synthetic Routes

ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.

ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for podophyllotoxone and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.

ANone: Research indicates that modifications to the hydroaromatic ring of podophyllotoxone can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from podophyllotoxone, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].

ANone: Yes, C-4 carbon-substituted analogues of podophyllotoxin have been synthesized from podophyllotoxone, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].

ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of podophyllotoxone with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to podophyllotoxin [].

ANone: While podophyllotoxone itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of podophyllotoxone, leading to valuable dehydropodophyllotoxin derivatives.

ANone: A study using a chick chorioallantoic membrane (CAM) model showed that podophyllotoxone did not exhibit significant antiangiogenic effects compared to other podophyllotoxin derivatives like deoxypodophyllotoxin, ketopicropodophyllotoxin, picropodophyllotoxin, and podophyllotoxin [].

ANone: Research suggests that podophyllotoxone exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].

ANone: A study utilizing "quantity-weight-evidence" network toxicology identified podophyllotoxone as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that podophyllotoxone might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].

ANone: Yes, podophyllotoxone was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, podophyllotoxone has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].

ANone: While the exact biosynthetic pathway of podophyllotoxone is still under investigation, chemometric analysis suggests a [positive correlation between podophyllotoxone and both podophyllotoxin and demethylpodophyllotoxin]. This finding indicates a possible similarity in their biosynthetic pathways [].

ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of podophyllotoxone in plant materials. These methods offer good sensitivity and selectivity for the determination of podophyllotoxone and other lignans in complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)